
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopropyl group and a hydroxy-dihydropyrimidinone moiety. Its molecular formula is C7H13N3O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a guanidine derivative can yield the desired dihydropyrimidinone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar structural features but different functional groups.
1-Aminopropan-2-ol: A simpler amino alcohol with a similar backbone but lacking the pyrimidinone moiety.
2-Fluoroamphetamine: A synthetic compound with a similar aminopropyl group but different overall structure and properties.
Uniqueness
2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is unique due to its combination of an aminopropyl group and a hydroxy-dihydropyrimidinone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-(1-aminopropan-2-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-4(3-8)7-9-5(11)2-6(12)10-7/h2,4H,3,8H2,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
XSRQDDUYRSSXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1=NC(=CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


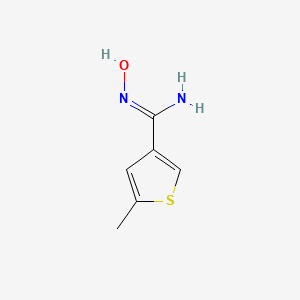
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
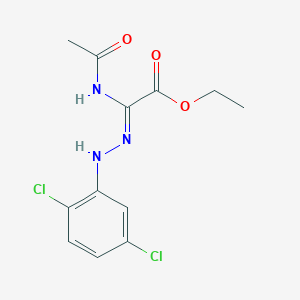
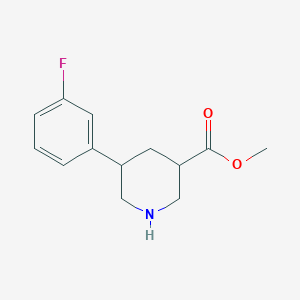
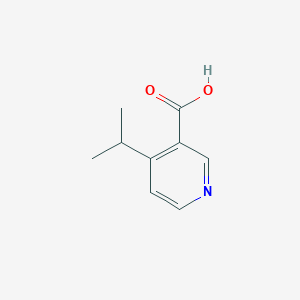
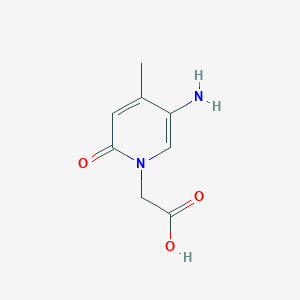
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)

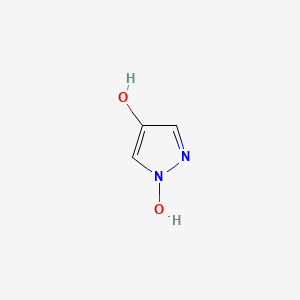
![2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)
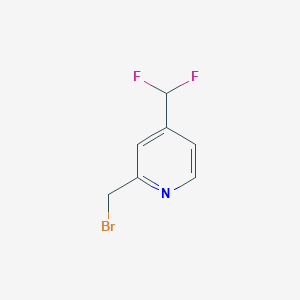
![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)

![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
